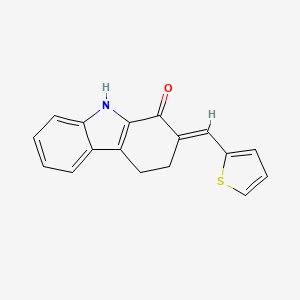
(2E)-2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(Thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one, also known as 2E-TMC, is a novel and highly efficient organic compound with a wide range of applications in the fields of organic synthesis, materials science, and biochemistry. It is a highly versatile compound that can be used as a precursor for the synthesis of other compounds, as a catalyst for organic reactions, and as an inhibitor for certain enzymes. Its unique properties make it a valuable tool for scientists and researchers who are looking for new and effective ways to manipulate and study biochemical and physiological processes.
科学的研究の応用
Novel Polymer Synthesis and Electrochromic Properties
Researchers have synthesized various copolymers containing carbazole, investigating their electrochromic properties. For instance, Aydın and Kaya (2013) synthesized homopolymers and copolymers with thiophene, exploring their spectroelectrochemical and electrochromic properties when coated onto an indium tin oxide (ITO) surface. These materials exhibited significant switching abilities, measured as percent transmittance at their maximum contrast point, with detailed structural characterizations performed using techniques such as FT-IR and X-ray Photoelectron Spectroscopy (XPS) (Aydın & Kaya, 2013).
Light Emitting and Electroactive Polymer Applications
The synthesis of yellow and green light-emitting novel polymers containing carbazole, investigated by Aydın and Kaya (2012), highlights the potential of these materials in creating new polymeric light-emitting diodes (PLEDs) with green and yellow emissions. These polymers, synthesized via Ullmann and Suzuki couplings, demonstrated promising electrochromic and fluorescent properties, suggesting their suitability for PLEDs (Aydın & Kaya, 2012).
Organic Semiconductors for Thin-Film Transistors
New thiophene derivatives functionalized with carbazoles and α-carbolines were synthesized by Han et al. (2015), showcasing their application as organic semiconductors for organic thin-film transistors (OTFTs). These compounds, through a hexamethyldisilazane dielectric surface treatment, achieved high carrier mobility and current on/off ratios, indicating their potential in the development of high-performance OTFTs (Han et al., 2015).
Efficient Solar Cells and OLEDs
Polymers based on carbazole and diketopyrrolopyrrole functionalities have been explored for their application in solar cells and organic light-emitting diodes (OLEDs). Raynor et al. (2016) designed a solution-processable non-fullerene electron acceptor, showcasing its efficiency in bulk-heterojunction devices with high open-circuit voltages, indicating the potential of carbazole-based materials in photovoltaic applications (Raynor et al., 2016).
Antimicrobial and Antitumor Agents
Compounds incorporating the thiophene moiety have been synthesized and evaluated for their antimicrobial and antitumor activities. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating thiophene, which demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, highlighting the therapeutic potential of thiophene-containing compounds in medicinal chemistry (Gomha et al., 2016).
特性
IUPAC Name |
(2E)-2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17-11(10-12-4-3-9-20-12)7-8-14-13-5-1-2-6-15(13)18-16(14)17/h1-6,9-10,18H,7-8H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTDWOVLYAEOIL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC=CS3)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C/C3=CC=CS3)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(thiophen-2-ylmethylidene)-4,9-dihydro-3H-carbazol-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Phenylmethoxycarbonylamino)ethyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B2652816.png)
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/no-structure.png)
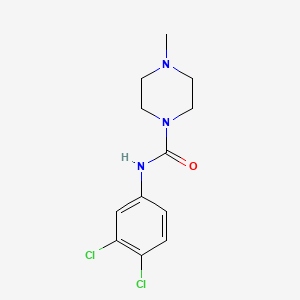
![N-(1-Cyanocyclohexyl)-2-[(2S,4R)-2-(hydroxymethyl)-4-methoxypyrrolidin-1-yl]acetamide](/img/structure/B2652820.png)
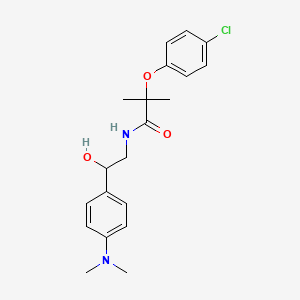
![5-fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652823.png)
![3-oxo-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-N-(m-tolyl)-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2652825.png)
![3-[3-({2-[(3,4-Dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2652827.png)
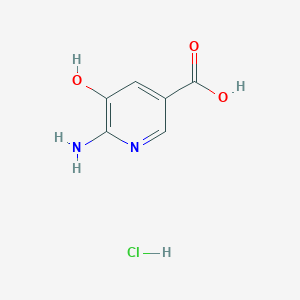
![2-(3,5-Dimethylanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2652831.png)
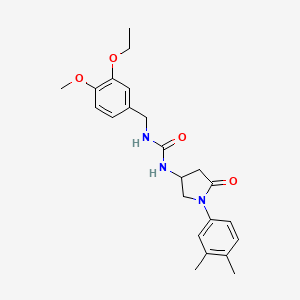
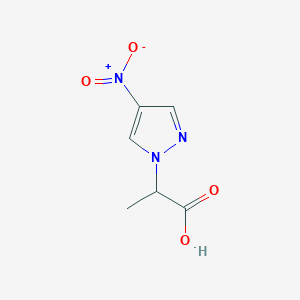
![[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate](/img/structure/B2652839.png)